Lipophilicity (XLogP3) Comparison
The computed partition coefficient (XLogP3) of 5-chloro-1-propylindole-3-carbaldehyde is 2.9, which is 0.6 log units higher than 5-chloroindole-3-carboxaldehyde (2.3), 0.6 log units higher than 1-propylindole-3-carbaldehyde (2.3), and 0.8 log units higher than 5-chloro-1-methylindole-3-carbaldehyde (2.1) [1][2][3][4]. This represents an approximately 4- to 6-fold increase in predicted lipid-phase partitioning relative to the comparators, based on the logarithmic nature of logP.
Comparators: 2.1–2.3
Δ +0.6 to +0.8 log units
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 5-Chloroindole-3-carboxaldehyde (XLogP3 = 2.3); 1-Propylindole-3-carbaldehyde (XLogP3 = 2.3); 5-Chloro-1-methylindole-3-carbaldehyde (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3 = +0.6 to +0.8 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021–2025 release) |
Why This Matters
The 0.6–0.8 log-unit increase in lipophilicity predicts enhanced passive membrane permeability relative to all three comparators, a critical parameter for cell-based assay design and in vivo lead optimization where intracellular target engagement is required.
- [1] PubChem. 5-Chloro-1-propyl-1H-indole-3-carbaldehyde. CID 57692289. XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/875318-95-9 View Source
- [2] PubChem. 5-Chloro-1H-indole-3-carbaldehyde. CID 2795374. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/827-01-0 View Source
- [3] PubChem. 1-Propyl-1H-indole-3-carbaldehyde. CID 3155687. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/119491-08-6 View Source
- [4] PubChem. 5-Chloro-1-methyl-1H-indole-3-carbaldehyde. CID 16723796. XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/412284-65-2 View Source
